molecular formula C21H22N2O3S2 B2935416 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 941922-39-0

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No.: B2935416
CAS No.: 941922-39-0
M. Wt: 414.54
InChI Key: LUPXWBZGVBZBQA-UHFFFAOYSA-N
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Description

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide features a thiazole ring substituted at the 4-position with a thioether-linked 3,5-dimethoxybenzyl group. The acetamide moiety is attached to an m-tolyl (meta-methylphenyl) group, conferring distinct steric and electronic properties.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-5-4-6-16(7-14)22-20(24)10-17-13-28-21(23-17)27-12-15-8-18(25-2)11-19(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPXWBZGVBZBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazole ring, a benzyl thioether moiety, and an acetamide group. The presence of methoxy groups enhances its chemical reactivity and biological interactions. The molecular formula is C16_{16}H18_{18}N2_{2}O3_{3}S, with a molecular weight of approximately 334.39 g/mol.

Component Structure
Thiazole RingThiazole
Benzyl ThioetherBenzyl Thioether
Acetamide GroupAcetamide

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. Specifically, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50_{50} value of 0.0147 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary tests revealed significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide exerts its biological effects involves:

  • Enzyme Inhibition : The thiazole and benzyl thioether moieties interact with specific enzymes through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity.
  • Receptor Modulation : The acetamide group may participate in binding to receptor sites, influencing signaling pathways that regulate cell proliferation and apoptosis .

Synthesis

The synthesis of the compound typically involves several key steps:

  • Formation of the Thiazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Benzyl Thioether : Involves nucleophilic substitution reactions.
  • Acetamide Formation : Acylation of an amine with acetic anhydride or acetyl chloride completes the synthesis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide:

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The study found that modifications to the thiazole ring significantly affected potency against cancer cells .
  • Antibacterial Evaluation : Another research focused on the antibacterial properties of thiazole-containing compounds, revealing that certain derivatives exhibited strong activity against resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogs from Hit Identification Studies ()

Compounds 23–27 (Table 1) share a thioacetamide core but differ in substituents:

  • Triazinoindole-based thioacetamides: Compounds 23, 24, 25, and 26–27 feature a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole moiety linked via a thioether to an acetamide group. Substituents on the arylacetamide include cyanomethylphenyl (23), phenoxyphenyl (24), and bromophenyl (26–27). Bromination at the indole ring (e.g., 25, 27) increases molecular weight and may enhance hydrophobic interactions .
  • Comparison with Target Compound: The target compound replaces the triazinoindole with a thiazole ring and introduces a 3,5-dimethoxybenzyl group.

Pyrimidinone-Thiazole Hybrid ()

Compound 19 (2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) contains a pyrimidinone ring substituted with 3,5-dimethoxyphenyl and a trifluoromethyl benzothiazole acetamide.

  • Key Differences: Unlike the target compound’s thiazole-thioether linkage, 19 integrates a pyrimidinone core, which may enhance hydrogen-bonding interactions. The trifluoromethyl group in 19 increases electronegativity and metabolic stability compared to the target’s m-tolyl group .

Fluorinated and Complex Derivatives (–5)

  • Perfluoroalkyl Thioacetamides (): These derivatives (e.g., 2738952-61-7) feature γ-ω-perfluoroalkyl chains, imparting extreme hydrophobicity and chemical inertness. Such properties contrast with the target compound’s aromatic methoxy groups, which balance lipophilicity and solubility .
  • Thiazole-Urea Hybrids (): Complex structures like PF 43(1)-listed compounds combine thiazole with urea linkages and hydroxypropanamide groups. These are structurally distinct from the target’s acetamide-thiazole framework but underscore the versatility of thiazoles in drug design .

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound ID Key Substituents/Functional Groups Potential Applications Reference
Target Compound Thiazol-4-yl, 3,5-dimethoxybenzyl thioether, m-tolyl acetamide Kinase inhibition, protein targeting N/A
23 () Triazinoindole, cyanomethylphenyl acetamide Hit identification for proteins
24 () Triazinoindole, phenoxyphenyl acetamide Protein interaction studies
25 () 8-Bromo-triazinoindole, phenoxyphenyl acetamide Enhanced hydrophobic binding
19 () Pyrimidinone, 3,5-dimethoxyphenyl, trifluoromethyl benzothiazole CK1-specific inhibition
2738952-61-7 () Perfluoroalkyl thioacetamide Surfactant/fluoropolymer applications

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